1-[(2-Methoxy-4-methylphenyl)methyl]piperazine
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Overview
Description
1-[(2-Methoxy-4-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxy-4-methylphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxy-4-methylphenyl)methanol with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Methoxy-4-methylphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 1-[(2-Methoxy-4-methylphenyl)methyl]piperidine
- 4-[(4-Methoxyphenyl)piperazin-1-yl]methyl
Comparison: 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(2-methoxy-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-12(13(9-11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
GOATYXBTKLSVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)OC |
Origin of Product |
United States |
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